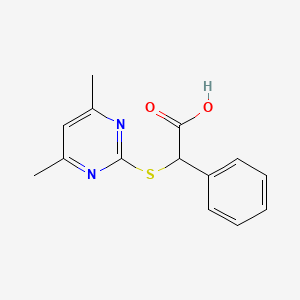

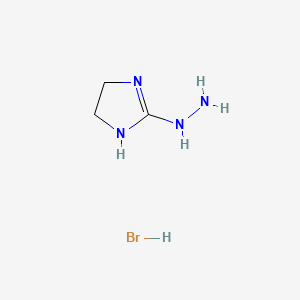

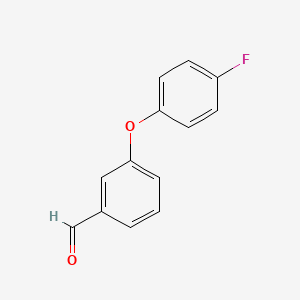

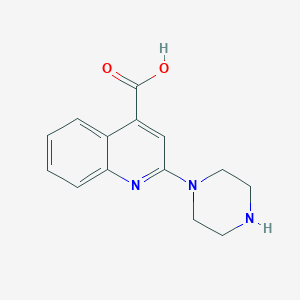

2-Piperazin-1-yl-quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Piperazin-1-yl-quinoline-4-carboxylic acid is a chemical compound that belongs to a class of organic compounds known as quinolines, which are characterized by a heterocyclic aromatic ring system. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for the synthesis of various pharmaceutical agents.

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in the literature. For instance, the preparation of 2-chloroquinoline-3-carbaldehyde derivatives is achieved through Vilsmeier-Haack formylation of N-arylacetamides, which serves as a key intermediate for the synthesis of 2-(piperazin-1-yl) quinoline-3-carbaldehydes . The synthesis of 2-(piperazin-1-yl) quinolines derivatives can be accomplished through various chemical reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Fields reaction .

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been elucidated using techniques such as single crystal X-ray diffraction studies. For example, the crystal structure of certain quinoline derivatives reveals that the piperazine ring adopts a chair conformation, and the substituent groups are twisted with respect to the quinoline group due to steric hindrance . The molecular structure is further stabilized by various intermolecular interactions such as C-H…O, C-H…π_aryl, and π_aryl…π_aryl, which contribute to the overall stability and conformation of the compound .

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions that modify their structure and properties. For instance, the N-formamide derivatives of l-piperazine-2-carboxylic acid have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the versatility of quinoline compounds in catalysis . The presence of functional groups such as the arene sulfonyl group on the piperazine ring can significantly influence the reactivity and selectivity of these catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of sulfonyl groups and other substituents can affect the solubility, stability, and reactivity of these compounds. The antimicrobial activity of certain N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has been evaluated, indicating the potential of quinoline derivatives as antimicrobial agents . The properties of these compounds are confirmed by various spectroscopic methods such as LC-MS, 1H NMR, 13C NMR, IR, and mass spectra .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-piperazin-1-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-14(19)11-9-13(17-7-5-15-6-8-17)16-12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAGFZIDPRWSBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazin-1-yl-quinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.